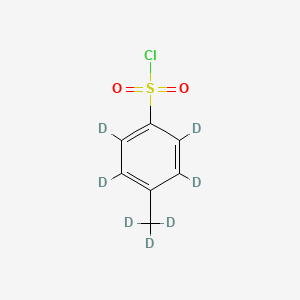
4-Toluenesulfonyl-d7 Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Toluenesulfonyl-d7 Chloride is a deuterated derivative of 4-Toluenesulfonyl Chloride, an organic compound widely used in organic synthesis. The deuterium atoms in this compound replace the hydrogen atoms, making it particularly useful in isotopic labeling studies. This compound is characterized by its white, malodorous solid form and is known for its reactivity in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Toluenesulfonyl-d7 Chloride can be synthesized through the chlorosulfonation of toluene-d7, a deuterated form of toluene. The reaction involves the use of chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as chlorinating agents. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated toluene and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.
化学反应分析
Types of Reactions: 4-Toluenesulfonyl-d7 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form toluenesulfonate esters (tosylates) and with amines to form sulfonamides.
Reduction Reactions: It can be reduced to the corresponding sulfinate using reducing agents like zinc.
Dehydration Reactions: It is used in dehydrations to form nitriles, isocyanides, and diimides.
Common Reagents and Conditions:
Alcohols and Pyridine: For tosylation reactions, alcohols are reacted with this compound in the presence of pyridine.
Amines: For sulfonamide formation, amines are used as nucleophiles.
Zinc: For reduction to sulfinate, zinc is employed as the reducing agent.
Major Products:
Tosylates: Formed from the reaction with alcohols.
Sulfonamides: Formed from the reaction with amines.
Sulfinate: Formed from the reduction reaction.
科学研究应用
4-Toluenesulfonyl-d7 Chloride is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis for the preparation of tosylates and sulfonamides.
Biology: It is employed in isotopic labeling studies to trace metabolic pathways and reaction mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-Toluenesulfonyl-d7 Chloride involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles. The compound reacts with nucleophiles such as alcohols and amines to form tosylates and sulfonamides, respectively. The deuterium atoms in the compound provide stability and allow for precise tracking in isotopic labeling studies.
相似化合物的比较
4-Toluenesulfonyl Chloride: The non-deuterated form, widely used in organic synthesis.
Methanesulfonyl Chloride: Another sulfonyl chloride compound used in similar reactions.
Benzenesulfonyl Chloride: A related compound with a benzene ring instead of a toluene ring.
Uniqueness: 4-Toluenesulfonyl-d7 Chloride is unique due to the presence of deuterium atoms, which make it particularly valuable in isotopic labeling studies. This property allows researchers to trace the compound’s pathway and interactions in complex biological and chemical systems, providing insights that are not possible with non-deuterated analogs.
属性
分子式 |
C7H7ClO2S |
|---|---|
分子量 |
197.69 g/mol |
IUPAC 名称 |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI 键 |
YYROPELSRYBVMQ-AAYPNNLASA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)Cl)[2H] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


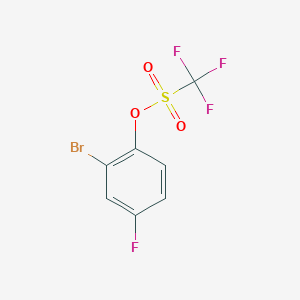
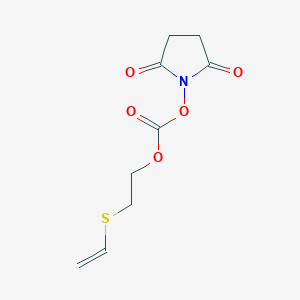
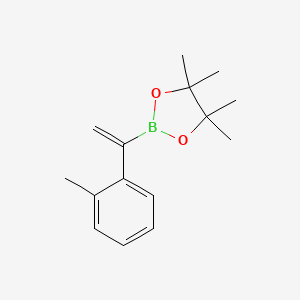
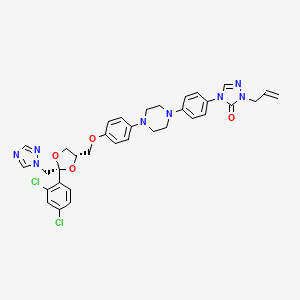
![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
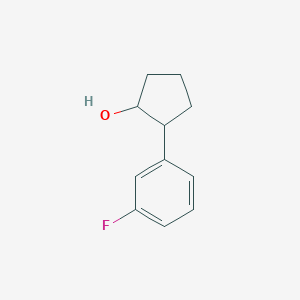


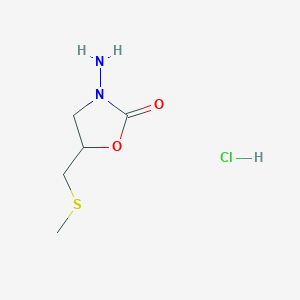
![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)

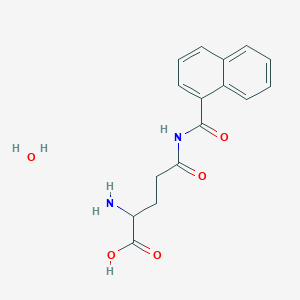
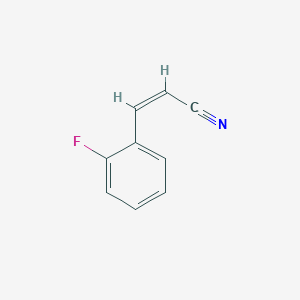
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)
